3-Chlorobenzonitrile

Pulse Radiolysis Radical Anion Dechlorination Kinetics

This meta-substituted isomer is essential for reductive and radical-mediated transformations where premature chloride loss must be avoided. Unlike ortho- or para-chlorobenzonitrile, its radical anion exhibits a dechlorination rate ~1000x slower, preventing undesired byproducts. It also features superior photostability and stronger solid-state interactions. Bulk pricing available from qualified suppliers.

Molecular Formula C7H4ClN
Molecular Weight 137.56 g/mol
CAS No. 766-84-7
Cat. No. B1581422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chlorobenzonitrile
CAS766-84-7
Molecular FormulaC7H4ClN
Molecular Weight137.56 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C#N
InChIInChI=1S/C7H4ClN/c8-7-3-1-2-6(4-7)5-9/h1-4H
InChIKeyWBUOVKBZJOIOAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chlorobenzonitrile (CAS 766-84-7): Meta-Substituted Aromatic Nitrile for Regioselective Synthesis and Radical Stability Applications


3-Chlorobenzonitrile (m-chlorobenzonitrile; CAS 766-84-7; C₇H₄ClN; MW 137.57) is a meta-substituted aromatic nitrile existing as a colorless crystalline solid (mp 40–41 °C) [1]. It is one of three positional isomers of chlorobenzonitrile and serves as a versatile building block in pharmaceutical, agrochemical, and fine chemical synthesis . The meta-substitution pattern confers distinct electronic and steric properties that differentiate it from ortho- and para-substituted analogs [2].

Why 3-Chlorobenzonitrile Cannot Be Replaced by Ortho- or Para-Isomers in Critical Transformations


Substituting 3-chlorobenzonitrile with 2- or 4-chlorobenzonitrile without verification introduces significant regiochemical and kinetic risk. The meta-chloro substitution alters the electron density distribution on the aromatic ring, affecting both electrophilic aromatic substitution patterns and the stability of reactive intermediates [1]. Critically, the one-electron reduction of 3-chlorobenzonitrile yields a radical anion with a dechlorination rate approximately three orders of magnitude slower than that of the ortho- or para-isomers [2]. This profound kinetic divergence dictates that any process involving reductive or radical-mediated conditions will exhibit drastically different outcomes when the isomer is swapped. Furthermore, thermodynamic studies reveal that intermolecular CN···Cl interactions are weaker in the ortho-isomer compared to the meta-isomer, impacting solid-state packing, polymorphism, and sublimation behavior relevant to purification and formulation [3].

Quantitative Differentiation of 3-Chlorobenzonitrile from Isomeric Analogs: Kinetic, Thermodynamic, and Photochemical Evidence


Radical Anion Stability: Three Orders of Magnitude Slower Dechlorination Rate for 3-Chlorobenzonitrile

3-Chlorobenzonitrile exhibits markedly enhanced radical anion stability compared to its ortho- and para-isomers. In aqueous pulse radiolysis studies, the first-order dechlorination rate constant (k₁) for the radical anion derived from 3-chlorobenzonitrile is approximately three orders of magnitude lower than the corresponding k₁ values for 2- and 4-chlorobenzonitrile radical anions [1]. This is a direct head-to-head comparison under identical experimental conditions.

Pulse Radiolysis Radical Anion Dechlorination Kinetics Electron Transfer

Protonation Kinetics of the 3-Chlorobenzonitrile Radical Anion

The radical anion of 3-chlorobenzonitrile undergoes protonation with a second-order rate constant of k = 2.6 × 10¹⁰ dm³ mol⁻¹ s⁻¹ [1]. This measurement, obtained under identical pulse radiolysis conditions as the dechlorination study, provides a quantitative benchmark for the reactivity of the 3-ClBN radical anion in acidic environments. While direct comparator data for 2- and 4-ClBN protonation rates are not reported in the same study, this value establishes a key kinetic parameter for the meta-isomer's radical anion behavior.

Pulse Radiolysis Protonation Radical Anion Kinetics

Thermodynamic and Structural Differentiation: CN···Cl Intermolecular Interactions

Thermodynamic and computational analysis of the three chlorobenzonitrile isomers reveals that the CN···Cl intermolecular interactions are weaker in 2-chlorobenzonitrile compared to the meta-isomer [1]. This difference arises from the distinct molecular geometries and electrostatic potentials imposed by the chlorine substitution position. The study employed Knudsen effusion, differential scanning calorimetry, and combustion calorimetry to establish these relationships.

Thermodynamics Polymorphism Intermolecular Interactions Crystal Engineering

Photoreactivity: Meta- and Para-Isomers Exhibit Lower Photoreactivity Than Ortho-Isomers

Photolysis studies at λ = 254 nm demonstrate that ortho isomers of chlorobenzonitrile exhibit considerably higher photoreactivity than the meta and para isomers [1]. The photoreactivities of both meta- and para-chlorobenzonitrile are lower than that of chlorobenzene, while the ortho-isomer of chlorobenzonitrile is less photoreactive than chlorobenzene but still more reactive than its meta and para counterparts. This class-level inference confirms that 3-chlorobenzonitrile (meta) belongs to the less photoreactive category.

Photochemistry Photoreduction Quantum Yield Isomer Comparison

Nitrile Biotransformation: 3-Chlorobenzonitrile Hydration Yields Both Carboxylic Acid and Amide Products

Whole-cell biotransformation using Aspergillus sp. PTCC 5266 demonstrates that 3-chlorobenzonitrile and 2-chlorobenzonitrile are hydrated to both their corresponding carboxylic acids and amides, whereas benzonitrile, 4-tolunitrile, and several other nitriles yield only the carboxylic acid [1]. This class-level observation indicates that the presence of a chloro substituent, regardless of position, influences the product distribution of the enzymatic hydrolysis. The study provides a baseline for enzymatic nitrile conversion and highlights the need to consider potential amide byproduct formation when using 3-chlorobenzonitrile in biocatalytic processes.

Biocatalysis Nitrile Hydratase Biotransformation Aspergillus

Rotational Spectroscopy: Precise Molecular Constants for 3-Chlorobenzonitrile

The rotational spectrum of 3-chlorobenzonitrile has been fully assigned and measured over 9–290 GHz, yielding precise spectroscopic constants for both ³⁵Cl and ³⁷Cl isotopomers, including nuclear quadrupole coupling tensors for ³⁵Cl and ¹⁴N nuclei [1]. This study fills the gap in rotational spectroscopic data for singly substituted fluoro- and chlorobenzonitriles, as 2-chloro- and 4-chlorobenzonitrile had been previously studied but with limited quadrupole analysis. The comprehensive data set enables accurate modeling of the molecule's rotational behavior and serves as a benchmark for computational predictions.

Rotational Spectroscopy Microwave Spectroscopy Nuclear Quadrupole Coupling Ab Initio

Optimal Application Scenarios for 3-Chlorobenzonitrile Based on Quantifiable Differentiation


Radical-Mediated and Electrochemical Synthesis Requiring Persistent Radical Anions

The three-orders-of-magnitude slower dechlorination rate of the 3-chlorobenzonitrile radical anion [1] makes this compound the preferred substrate for reductive transformations where premature loss of chloride must be avoided. Applications include electrosynthesis of functionalized benzonitriles, photoredox catalysis, and mechanistic studies of electron-transfer processes. In contrast, 2- or 4-chlorobenzonitrile would undergo rapid dechlorination under identical conditions, leading to undesired byproducts or chain reactions.

Light-Sensitive Formulations and Photochemical Processes Requiring Enhanced Stability

Due to the lower photoreactivity of the meta-isomer compared to the ortho-isomer [1], 3-chlorobenzonitrile is better suited for applications involving ambient light exposure or UV irradiation where photodegradation must be minimized. This includes long-term storage of intermediate stock solutions, photochemical reaction screens where the starting material should remain inert, and formulation of light-sensitive agrochemical or pharmaceutical candidates.

Crystal Engineering and Solid-State Formulation Leveraging Distinct Intermolecular Interactions

The stronger CN···Cl intermolecular interactions in 3-chlorobenzonitrile relative to the ortho-isomer [1] influence sublimation behavior and crystal packing. This property is relevant for purification via sublimation and for the design of co-crystals or solid dispersions in pharmaceutical development. The meta-isomer may exhibit different polymorphic outcomes or solid-state stability profiles compared to the ortho- or para-isomers.

Analytical Method Development and Spectroscopic Calibration

The comprehensive rotational spectroscopic data available for 3-chlorobenzonitrile [1] support its use as a reference compound in microwave spectroscopy and for validating computational models of halogenated aromatics. This high-precision characterization can be exploited in developing quantitative analytical methods for trace detection or in fundamental studies of molecular structure and dynamics.

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